(5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-pyridin-2-ylmethyl-amine
CAS No.: 900291-38-5
Cat. No.: VC6869580
Molecular Formula: C22H23N5
Molecular Weight: 357.461
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900291-38-5 |
|---|---|
| Molecular Formula | C22H23N5 |
| Molecular Weight | 357.461 |
| IUPAC Name | 2-methyl-3-phenyl-5-propan-2-yl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C22H23N5/c1-15(2)19-13-20(24-14-18-11-7-8-12-23-18)27-22(25-19)21(16(3)26-27)17-9-5-4-6-10-17/h4-13,15,24H,14H2,1-3H3 |
| Standard InChI Key | RMGILKZSADYARH-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCC4=CC=CC=N4 |
Introduction
Chemical Structure and Physicochemical Characteristics
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Substitutions at key positions include:
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5-Isopropyl group: Introduces steric bulk and lipophilicity.
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2-Methyl group: Enhances metabolic stability.
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3-Phenyl ring: Contributes to π-π stacking interactions.
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7-Pyridin-2-ylmethylamine: Provides hydrogen-bonding capabilities and modulates solubility .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>23</sub>N<sub>5</sub> |
| Molecular Weight | 357.461 g/mol |
| IUPAC Name | 2-methyl-3-phenyl-5-propan-2-yl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCC4=CC=CC=N4 |
| InChI Key | RMGILKZSADYARH-UHFFFAOYSA-N |
Solubility data remain unreported, though the pyridine moiety suggests moderate polar solubility.
Synthetic Methodologies
Core Scaffold Construction
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between NH-3-aminopyrazoles and 1,3-biselectrophilic reagents. For this compound:
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Precursor Assembly: 3-Aminopyrazole derivatives react with β-enaminones or ynones under acidic conditions, forming the pyrimidine ring through nucleophilic attack and dehydration .
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Side-Chain Functionalization: The pyridin-2-ylmethylamine group is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination at position 7 of the pyrazolo[1,5-a]pyrimidine core .
Optimization Strategies
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Catalytic Systems: Copper(I) chloride facilitates triazole intermediates in click chemistry approaches, enabling regioselective macrocyclization .
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Solvent Effects: Methanol and DMF are preferred for their ability to dissolve intermediates while suppressing side reactions .
Biological Activities and Mechanistic Insights
Enzymatic Inhibition
The pyridine moiety enhances binding to enzymatic active sites:
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Dihydrofolate Reductase (DHFR): Competitive inhibition with K<sub>i</sub> = 8.2 μM reported for related compounds .
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Phosphodiesterase 4 (PDE4): Allosteric modulation reduces cAMP degradation, suggesting anti-inflammatory applications .
Research Applications and Future Directions
Drug Discovery
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Lead Optimization: Structural modifications at positions 2 (methyl) and 5 (isopropyl) could improve pharmacokinetic profiles.
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Combination Therapies: Synergy with platinum-based chemotherapeutics warrants investigation .
Analytical Challenges
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